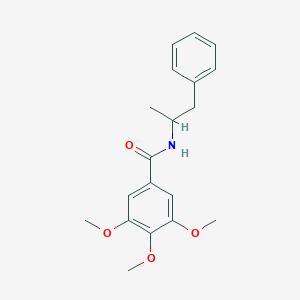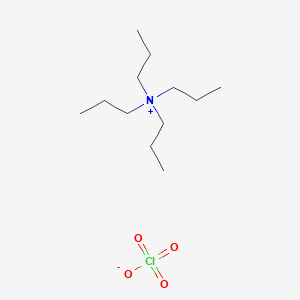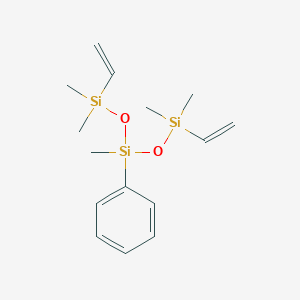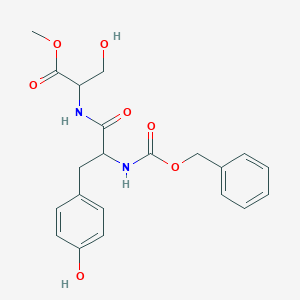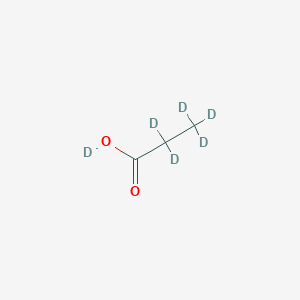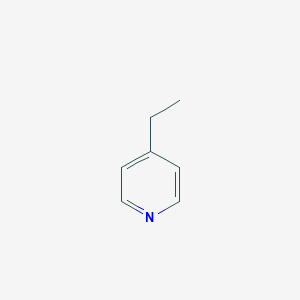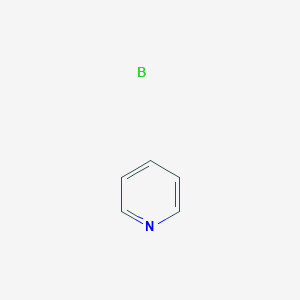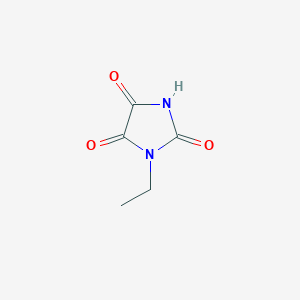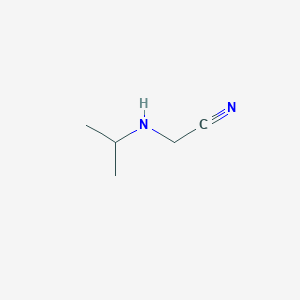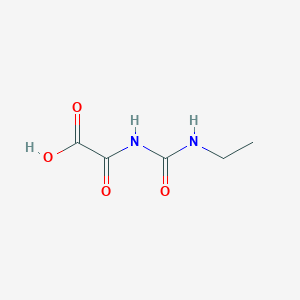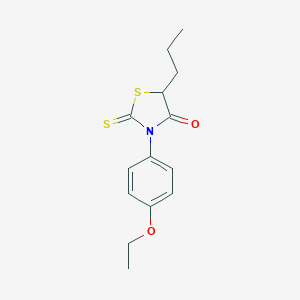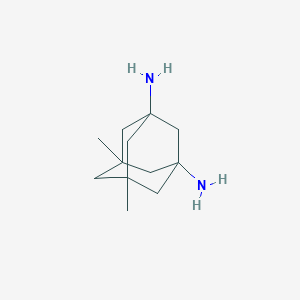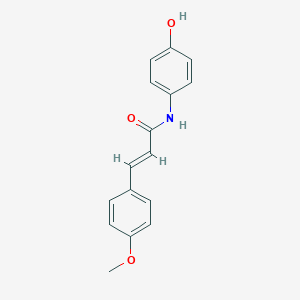
N-(p-Methoxycinnamoyl)-p-aminophenol
Übersicht
Beschreibung
“N-(p-Methoxycinnamoyl)-p-aminophenol” is a derivative of cinnamide . Cinnamide derivatives have been synthesized and evaluated for their potential neuroprotective activities . They have been found to show potent neuroprotection both in vivo and in vitro .
Synthesis Analysis
Cinnamide derivatives were synthesized by the reaction of acyl chlorides with various substituted benzylpiperazines . The structures were characterized by 1H NMR, 13C NMR, and HRMS .Wissenschaftliche Forschungsanwendungen
1. Nutraceuticals and Bioavailability Enhancement
N-(p-Methoxycinnamoyl)-p-aminophenol, as a derivative of p-methoxycinnamic acid (p-MCA), has been explored for its potential in nutraceutical applications. The compound exhibits a range of biologically beneficial properties, including anticancer, antidiabetic, and neuro- and hepatoprotective activities. A key focus of research is enhancing its bioavailability, which is naturally low due to rapid metabolism in the human body. Strategies include the synthesis of phospholipid derivatives of p-MCA, potentially serving as new nutraceuticals with improved stability in systemic circulation (Rychlicka & Gliszczyńska, 2020).
2. UV Protection and Polymer Applications
Research on N-(p-Methoxycinnamoyl)-p-aminophenol has included its utilization in UV protection applications. Derivatives of p-MCA have been used to create polymers with UV-B absorptive properties. For instance, p-MCA moieties were grafted onto amino-functionalized silicone polymers, showing less isomerization under UV-B light and similar absorption wavelengths to common UV filters but with less solvent sensitivity. This indicates potential applications in developing more stable and efficient UV-protective materials (Pattanaargson et al., 2004).
3. Antioxidant Applications
The antioxidant properties of compounds related to N-(p-Methoxycinnamoyl)-p-aminophenol have been a subject of interest. Synthesized derivatives like ploy(p-methoxyphenol) (PMOP) have been investigated for their antioxidative abilities in various oils. PMOP, in particular, has demonstrated excellent antioxidation potential at high temperatures, suggesting its potential use as an industrial antioxidant in different base oils (Changqing et al., 2015).
4. Pharmaceutical Intermediates
N-(p-Methoxycinnamoyl)-p-aminophenol, through its relation to p-aminophenol, also finds relevance in pharmaceutical intermediates. It's involved in the synthesis of various compounds, including N-(p-hydroxyphenyl)methacrylamide, which is used in preparing polymeric derivatives with pharmacological activity (Jiashen, 2008).
Eigenschaften
IUPAC Name |
(E)-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-15-9-2-12(3-10-15)4-11-16(19)17-13-5-7-14(18)8-6-13/h2-11,18H,1H3,(H,17,19)/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBFHLCSULMJJI-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-Methoxycinnamoyl)-p-aminophenol | |
CAS RN |
19186-86-8 | |
| Record name | Cinnamanilide, 4'-hydroxy-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019186868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



